Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-3-2-8(7-16-12)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJXDQCGGFEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate typically involves the esterification of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid. One common method includes the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(3,5-dichlorophenyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions such as:
- Esterification : The compound can be synthesized via the esterification of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid with methanol in the presence of an acid catalyst.
- Cross-Coupling Reactions : It participates in Suzuki or Heck reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL against these pathogens .
- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation through modulation of specific molecular targets. Its interactions with enzymes or receptors are under investigation to understand its pharmacological potential better.
Medicinal Chemistry
In medicinal chemistry, this compound is being evaluated as a lead compound for drug discovery. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents aimed at various diseases .
Industrial Applications
The compound finds utility in the development of materials with specific properties:
- Polymers and Coatings : this compound is explored in formulating polymers that require enhanced thermal stability or specific mechanical properties.
- Agricultural Chemicals : Its derivatives are being studied for use in agrochemicals due to their biological activity against pests and pathogens .
Antibacterial Activity Evaluation
A series of studies evaluated the antibacterial potency of various derivatives of this compound. The results indicated that compounds with halogen or methoxy substituents exhibited superior activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5a | 1.56 | S. aureus |
| 5c | 1.56 | E. faecalis |
| 5i | 1.56 | P. aeruginosa |
This data highlights the structure-activity relationship crucial for developing effective antibacterial agents .
Drug Development Insights
Research focusing on the pharmacodynamics of this compound has provided insights into its mechanism of action. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases where such enzymes play a critical role .
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain biological targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Positional Isomers: Methyl 6-(3,5-Dichlorophenyl)Pyridine-2-Carboxylate
A positional isomer, methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate , differs only in the placement of the dichlorophenyl group (6-position vs. 5-position). This subtle alteration impacts:
- Biological activity : Positional changes can affect binding to biological targets. For example, the 5-substituted isomer may exhibit stronger interactions with enzymes requiring a specific spatial arrangement of substituents.
- Synthetic accessibility : The 6-substituted variant (discontinued by CymitQuimica) suggests challenges in large-scale synthesis or stability, though specific data are unavailable .
Ethyl Ester Analog: Ethyl 6-[(Complex Substituent)Pyridine-2-Carboxylate]
The ethyl ester derivative (ethyl 6-[(4-{4-[...]phenyl}...)pyridine-2-carboxylate ) from features a bulkier ester group and additional nitro/amide substituents. Key differences include:
- Ester group effects : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, which may influence bioavailability.
- Conformational flexibility : The bis-amide intermediates in this compound display slow exchange rates in NMR spectra, indicating restricted rotation and multiple conformers at room temperature. This contrasts with the simpler methyl ester in the target compound, which likely has fewer conformational states .
Isoxazole-Containing Analogues
Compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide () replace the pyridine ring with an isoxazole moiety. Comparisons highlight:
Structural Data from Crystallography
Ethyl esters in related heterocycles (e.g., ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate , ) reveal:
- Crystal packing : Bulky substituents and hydrogen-bonding networks (e.g., symmetry codes (i), (ii)) influence solid-state stability. Methyl esters, being smaller, may form less dense crystalline structures.
- Stereoelectronic effects : The trans/cis configurations in decahydro-naphthyridine derivatives underscore the importance of stereochemistry in biological interactions—a factor relevant to the dichlorophenylpyridine series .
Research Implications
The comparative analysis underscores the importance of substituent positioning and heterocycle selection in drug design. For instance:
- The 5-position dichlorophenylpyridine scaffold offers a balance of electronic effects and synthetic feasibility.
- Ethyl esters and isoxazole replacements provide alternative pathways for optimizing bioactivity or physicochemical properties.
Further studies should explore the target compound’s enzymatic interactions and compare its metabolic stability with analogues.
Biological Activity
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a methyl ester and a dichlorophenyl group. Its chemical formula is , and its molecular weight is approximately 273.12 g/mol. The presence of the dichlorophenyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, impacting signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that the compound can induce cell death in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects. For instance, tests on human liver microsomes indicated that the compound has a favorable safety profile compared to other known cytotoxic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Dichloro Substitution : The presence of two chlorine atoms on the phenyl ring enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
- Pyridine Ring Modifications : Alterations to the pyridine ring can significantly impact the compound's pharmacokinetic properties and biological efficacy.
Case Studies
- Hepatotoxicity Evaluation : A study evaluated the hepatotoxic effects of structurally similar compounds in Fischer 344 rats. It was found that certain analogs exhibited significant liver damage at specific dosages, highlighting the importance of structure in determining toxicity .
- Antichlamydial Activity : In vitro studies demonstrated that derivatives based on the structure of this compound were effective against Chlamydia trachomatis, showcasing its potential as a lead compound for developing new antimicrobial therapies .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, and how can reaction yields be optimized?
- Methodology : Use Suzuki-Miyaura cross-coupling between methyl 5-bromopyridine-2-carboxylate and 3,5-dichlorophenylboronic acid derivatives. Optimize using Pd(PPh₃)₄ (1-5 mol%) in toluene/EtOH (3:1) at 80–110°C under nitrogen. Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane, 1:4 gradient) to achieve >90% yield. Monitor reaction progress via TLC and confirm purity by HPLC (>97% area normalization) .
Q. What analytical techniques are critical for structural validation and purity assessment?
- Methodology :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity .
- NMR : ¹H NMR (400 MHz, CDCl₃) to confirm aromatic protons (δ 7.8–8.2 ppm) and ester carbonyl (δ 3.9 ppm for OCH₃).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for dichlorophenyl pyrimidine analogs .
Q. What safety precautions are essential during handling and storage?
- Guidelines : Store at –20°C under inert gas (argon). Use fume hoods for weighing, and avoid skin contact (nitrile gloves recommended). Dispose of waste via licensed chemical disposal services, as outlined for chlorinated heterocycles .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence regioselectivity in further functionalization?
- Analysis : The electron-withdrawing Cl substituents direct electrophilic attacks to the pyridine’s 4-position. Kinetic studies (e.g., nitration at 0°C in H₂SO₄/HNO₃) show 85% 4-nitro product. Computational modeling (DFT, B3LYP/6-31G*) corroborates charge distribution .
Q. How can conflicting bioactivity data between enzyme inhibition assays and cellular models be resolved?
- Strategies :
- Metabolic stability : Incubate with liver microsomes (human/rat) + NADPH to assess ester hydrolysis rates.
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction.
- Structural analogs : Compare with clevidipine derivatives, where esterase-mediated hydrolysis alters activity .
Q. What are the environmental implications of degradation byproducts, and how can they be managed?
- Methodology : Hydrolyze the ester group (pH 9 buffer, 37°C) to yield 3,5-dichlorophenol. Use GC-MS to detect residuals in soil/water. Apply EPI Suite models to predict bioaccumulation potential. Neutralize waste with 1M NaOH before disposal .
Q. How does the compound’s crystal packing affect its solubility and formulation stability?
- Crystallography : Analyze single-crystal structures to identify intermolecular interactions (e.g., π-π stacking of dichlorophenyl groups). Solubility tests in PEG-400/water mixtures show pH-dependent stability (<5% degradation at pH 6.8 over 48 hours) .
Q. What strategies prevent racemization during derivatization of chiral analogs?
- Approach : Avoid protic solvents and high temperatures (>60°C). Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes), as described in racemization protocols for related isoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
